6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine
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Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is a heterocyclic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a ketone or aldehyde, followed by cyclization using acid or base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
- 2,3,4,5-Tetrahydro-1H-pyrido[3,2-b]indole
- 5H-Pyrido[3,2-b]indole
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine is unique due to its specific substitution pattern and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13N3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-8-amine |
InChI |
InChI=1S/C11H13N3/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-2,5,7,14H,3-4,6,12H2 |
InChI Key |
IIRZJUNPMDPKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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